molecular formula C32H31NO2 B1339381 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one CAS No. 234757-27-8

1-Benzyl-3-((trityloxy)methyl)piperidin-4-one

Cat. No.: B1339381
CAS No.: 234757-27-8
M. Wt: 461.6 g/mol
InChI Key: XKHKBVKPGDXSPY-UHFFFAOYSA-N
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Description

1-Benzyl-3-((trityloxy)methyl)piperidin-4-one is a complex organic compound featuring a piperidin-4-one ring substituted with a benzyl group at the 1-position and a trityloxy methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one typically involves the reaction of piperidine derivatives with benzyl and trityloxy methyl groups under controlled conditions. One common method includes the use of anhydrous solvents and specific catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Benzyl-3-((trityloxy)methyl)piperidin-4-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. These interactions can influence cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

    1-Benzyl-3-methyl-4-piperidinone: A structurally similar compound with a methyl group instead of the trityloxy methyl group.

    1-Benzyl-4-piperidone: Lacks the substitution at the 3-position, making it less complex.

    3-Benzyl-4-piperidone: Features a benzyl group at the 3-position instead of the 1-position .

Uniqueness: 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one is unique due to its trityloxy methyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-benzyl-3-(trityloxymethyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31NO2/c34-31-21-22-33(23-26-13-5-1-6-14-26)24-27(31)25-35-32(28-15-7-2-8-16-28,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-20,27H,21-25H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHKBVKPGDXSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573956
Record name 1-Benzyl-3-[(triphenylmethoxy)methyl]piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234757-27-8
Record name 1-Benzyl-3-[(triphenylmethoxy)methyl]piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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